1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Medicinal chemistry Physicochemical profiling Structure–property relationships

CAS 777867-00-2 offers the 2,3-dimethylphenyl substitution critical for FOXO3 inhibition SAR and antimicrobial screening. Unlike its 2,4-/3,4-isomers, the ortho-methyl groups yield a unique steric/electronic profile that alters target-binding geometry. The 4-oxo-pyrimidine core provides essential hydrogen-bond interactions (carbonyl β ≈ 0.50–0.55) absent in dimethyl-pyrimidine analogs. With clogP 2.74 and pKa ~12.7, it anchors permeability-basicity trade-off studies. Standardize your SAR—use the correct isomer.

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
Cat. No. B11766515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C
InChIInChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)
InChIKeyWDDYELYFKWECDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine – Structural Identity and Sourcing Baseline for the Pyrimidinylguanidine Class


The compound 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (CAS 777867-00-2; molecular formula C₁₄H₁₇N₅O; molecular weight 271.32 g·mol⁻¹) belongs to the N-aryl-N′-(2-pyrimidinyl)guanidine structural class, which encompasses a pyrimidinone core linked via a guanidine bridge to a substituted phenyl ring [1]. This specific congener carries a 2,3-dimethyl substitution motif on the phenyl ring, distinguishing it from the 2,4- and 3,4-dimethyl positional isomers that are also commercially available. The compound is supplied as a research-grade chemical (typical purity ≥95–98%) by multiple international vendors for applications in early-stage medicinal chemistry, agrochemical discovery, and biochemical probe development . The pyrimidinone heterocycle (6-methyl-4-oxo-1,4-dihydropyrimidine) confers hydrogen-bond donor/acceptor capacity, while the guanidine functionality contributes both basic character (pKₐ ~12–13 for aryl guanidines) and the ability to engage biological targets through bidentate ionic and hydrogen-bond interactions [2].

Why 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine Cannot Be Indiscriminately Replaced by Its Positional Isomers or Des-Oxo Analogs


Within the N-aryl-N′-(2-pyrimidinyl)guanidine family, subtle variations in the aryl substitution pattern and the pyrimidine heterocycle oxidation state produce compounds with profoundly different physicochemical and biological profiles. The 2,3-dimethylphenyl substituent of the target compound confers a unique steric and electronic environment around the guanidine-aryl junction, dictating both molecular conformation and target-binding geometry [1]. The 4-oxo group on the pyrimidine ring introduces a hydrogen-bond acceptor site and enables keto–enol tautomerism, which is entirely absent in the 4,6-dimethylpyrimidine analogs such as N-(2,3-dimethylphenyl)-N′-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 337494-09-4) . In the pyrimidinylguanidine class, even a single side-group change has been shown to dramatically alter biological activity—a finding demonstrated in anti-filarial screening where modifications to a single substituent on the pyrimidinylguanidine scaffold produced order-of-magnitude potency shifts [2]. Consequently, generic substitution between positional isomers (2,3- vs. 2,4- vs. 3,4-dimethyl) or between oxo- and dimethyl-pyrimidine variants without experimental validation introduces uncontrolled variables into any structure–activity relationship study, enzyme assay, or phenotypic screen, and cannot be justified for procurement intended to replicate or extend published findings.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine Versus Key Analogs


Positional Isomer Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Substituent Effects on Lipophilicity and Steric Profile

The 2,3-dimethylphenyl substitution pattern of the target compound (CAS 777867-00-2) is predicted to produce a higher clogP value and a distinct torsional profile compared to its 2,4-dimethylphenyl positional isomer (CAS 370871-14-0). In silico calculation using the ALOPPS consensus model estimates clogP = 2.74 for the 2,3-isomer versus clogP = 2.68 for the 2,4-isomer, a difference of ΔclogP = +0.06 log units that reflects reduced aqueous solubility and enhanced membrane permeability for the 2,3-congener [1]. The ortho-methyl group at position 2 restricts rotation around the N-aryl bond in both isomers, but the meta-methyl at position 3 (target compound) versus para-methyl at position 4 (comparator) alters the shape of the lipophilic surface, which can differentially affect complementarity to hydrophobic enzyme pockets [2].

Medicinal chemistry Physicochemical profiling Structure–property relationships

Pyrimidine Core Differentiation: 4-Oxo-1,4-dihydropyrimidine vs. 4,6-Dimethylpyrimidine – Hydrogen-Bonding Capacity and Tautomeric Equilibria

The target compound features a 6-methyl-4-oxo-1,4-dihydropyrimidine ring that contains an amide-like carbonyl at position 4, whereas the closely related analog N-(2,3-dimethylphenyl)-N′-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 337494-09-4) carries a fully aromatic 4,6-dimethylpyrimidine core devoid of any carbonyl oxygen. The 4-oxo group introduces a strong hydrogen-bond acceptor (HBA) site with a calculated Abraham HBA basicity parameter β ≈ 0.50–0.55, compared to β ≈ 0.35–0.40 for the 4,6-dimethylpyrimidine analog [1]. Additionally, the 4-oxo-1,4-dihydropyrimidine ring can undergo keto–enol tautomerism (favouring the keto form at physiological pH), which generates a lactam N–H (pKₐ ≈ 8.5–9.5) capable of serving as a hydrogen-bond donor (HBD) that is entirely absent in the 4,6-dimethyl congener [2]. This dual HBA/HBD capability of the pyrimidinone ring expands the potential target-interaction profile and may explain the distinct biological activity patterns observed between oxo- and alkyl-substituted pyrimidine guanidines in antimicrobial and enzyme-inhibition contexts [3].

Biochemical probe design Hydrogen-bond interactions Target engagement

Aryl Substituent Electronic Effects: Comparative Hammett σ Analysis of 2,3-Dimethyl vs. Halogenated and Alkoxy Congeners

The 2,3-dimethylphenyl substituent of the target compound is electron-donating (σₘ = −0.07, σₚ = −0.17 per methyl group; net Hammett σ ≈ −0.24 for the 2,3-disubstituted ring) and contributes a moderate inductive + mesomeric electron-donating effect to the guanidine π-system. In contrast, halogenated analogs such as N-(2-chlorophenyl)-N′-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine carry a net electron-withdrawing substituent (σ ≈ +0.23 for 2-Cl), which depletes electron density from the guanidine bridge and alters its Brønsted basicity and hydrogen-bond donor strength [1]. In the broader guanidinopyrimidine literature, the net electronic charge on the guanidino functional group has been shown to correlate linearly with both acid dissociation constants (pKₐ) and cytotoxic potency, with electron-withdrawing aryl substituents reducing both parameters [2]. Furthermore, a 1979 structure–cytotoxicity study demonstrated that the hydrophobicity parameter π and the electronic parameter σ jointly govern guanidinopyrimidine biological activity in a multiparametric QSAR model [3].

Quantitative structure–activity relationships Electronic parameterization Hit-to-lead optimization

Guanidine Tautomerism and Conformational Isomerism: Target Compound Solid-State Structural Features

N,N′-disubstituted guanidines can adopt multiple tautomeric and conformational states (amino, imino, and conjugated forms) that influence both their chemical reactivity and biological target recognition. A systematic X-ray crystallographic study of eleven N,N′-substituted guanidines demonstrated that the tautomeric preference in the solid state is exquisitely sensitive to the nature of the aryl and heteroaryl substituents, with the imino tautomer often stabilized when one substituent is a π-deficient heterocycle such as a pyrimidine [1]. For the target compound, the presence of the 4-oxo-1,4-dihydropyrimidine ring (a moderate π-acceptor) is predicted to favour the imino tautomeric form (C=N double bond character on the pyrimidine-proximal nitrogen) in the solid state and in aprotic solvents, whereas the 4,6-dimethylpyrimidine analog (CAS 337494-09-4), being a weaker π-acceptor, is expected to exhibit a higher population of the amino tautomer [2]. This tautomeric difference translates into distinct hydrogen-bonding patterns in co-crystals and protein–ligand complexes, with direct consequences for structure-based drug design campaigns where the solid-state conformation informs docking hypotheses.

Solid-state chemistry Tautomerism Polymorph screening

Optimal Research Deployments for 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine Based on Quantitative Differentiation Evidence


FOXO3 Transcription Factor Inhibitor Development – Exploring Electron-Rich Aryl Guanidines

The phenylpyrimidinylguanidine scaffold has been validated as a FOXO3 inhibitor chemotype, with submicromolar IC₅₀ values (0.5–1.0 µM) reported for optimized derivatives in resazurin-based cell death assays using conditional FOXO3-expressing cancer cell lines [1]. The target compound, carrying the electron-donating 2,3-dimethylphenyl substituent, serves as an appropriate starting point for SAR expansion at the aryl ring position, enabling systematic exploration of how increased electron density on the phenyl ring (Σσ ≈ −0.24 relative to the parent 5ca compound bearing a 4-propoxy substituent) modulates FOXO3-DNA binding domain interactions. This compound is positioned for use in dual-luciferase reporter gene assays and NMR-based binding studies to quantify FOXO3 inhibition potency before linker-elongation strategies (such as benzyl or phenethyl spacers) are applied to further enhance potency by one order of magnitude as demonstrated in the literature [1].

Antimicrobial Guanidinopyrimidine Screening Deck Expansion for Structure–Activity Relationship Profiling

N-Aryl-N′-(2-pyrimidinyl)guanidine derivatives have demonstrated antimicrobial activity in disk-diffusion and broth-microdilution assays against pathogenic microorganisms including Escherichia coli [2]. The 4-oxo-1,4-dihydropyrimidine core of the target compound provides an additional hydrogen-bond donor (lactam N–H) and a stronger hydrogen-bond acceptor (carbonyl oxygen, β ≈ 0.50–0.55) compared to fully aromatic pyrimidine analogs [3]. This enhanced interaction capacity makes the compound a logical inclusion in medium-throughput antimicrobial screening decks that aim to cover the full HBD/HBA pharmacophore space. The compound can be benchmarked against known guanidinopyrimidine antimicrobials (e.g., 2-benzylguanidino-4-phenyl-6-methylpyrimidine, which exhibited efficacy comparable to validamycin at high concentrations against Pellicularia sasakii) to determine whether the 2,3-dimethylphenyl substitution pattern improves potency or spectrum [4].

Agrochemical Lead Discovery – Antiviral and Herbicidal Pyrimidine Guanidine Scaffold Optimization

Pyrimidine guanidine compounds protected under patent CN-111303048-B have demonstrated inhibitory activity against tobacco mosaic virus (TMV) and pathogenic fungi including Fusarium graminearum, Pyricularia oryzae, Botrytis cinerea, and Rhizoctonia solani, with some derivatives also exhibiting >70% herbicidal activity on dicotyledonous plants [5]. The target compound, featuring the 2,3-dimethylphenyl substituent, falls within the structural scope of the patent's Markush claims and represents a distinct electronic variant (σ-donating dimethyl pattern) relative to the halogen- and alkoxy-substituted exemplars that dominate the disclosed examples. This compound is suitable for agrochemical hit-expansion programs evaluating EC₅₀ values in TMV leaf-disc inoculation assays and mycelial growth inhibition assays, with particular attention to how the 2,3-dimethyl motif compares to the 2,4-dimethyl and 3,4-dimethyl isomers in terms of both antiviral potency and crop selectivity.

Physicochemical Probe for Studying Guanidine Basicity and Membrane Permeability in Structure–Property Relationship Campaigns

The target compound occupies a specific position in the lipophilicity-basicity parameter space defined by its predicted clogP of 2.74 and guanidinium pKₐ of ~12.7 [6]. This places it at the higher-lipophilicity, higher-basicity corner of the pyrimidinylguanidine property envelope relative to halogenated analogs (e.g., 2-chlorophenyl derivative with clogP ~2.5 and pKₐ ~12.0). For laboratories conducting systematic structure–property relationship (SPR) studies—including PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability measurements—the compound serves as a reference point for quantifying how incremental changes in aryl electron density affect the permeability–basicity trade-off. Data generated with this compound can inform the design of analogs that balance sufficient guanidine basicity for target engagement with acceptable passive permeability for cellular and in vivo applications.

Quote Request

Request a Quote for 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.